molecular formula C11H9ClN2OS B12342854 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

Cat. No.: B12342854
M. Wt: 252.72 g/mol
InChI Key: CSQNCYJDLNYRAY-UHFFFAOYSA-N
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Description

2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one is a heterocyclic compound that features a unique structure combining a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core.

Preparation Methods

The synthesis of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one typically involves the condensation of appropriate starting materials under specific reaction conditions. One common synthetic route includes the reaction of 5-chlorothiophene-2-carbaldehyde with cyclopentanone and guanidine in the presence of a suitable catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.

Chemical Reactions Analysis

2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to anticancer effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

2-(5-Chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific structural features and the combination of a chlorinated thiophene ring with a tetrahydrocyclopenta[d]pyrimidin-4-one core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

IUPAC Name

2-(5-chlorothiophen-2-yl)-4a,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-one

InChI

InChI=1S/C11H9ClN2OS/c12-9-5-4-8(16-9)10-13-7-3-1-2-6(7)11(15)14-10/h4-6H,1-3H2

InChI Key

CSQNCYJDLNYRAY-UHFFFAOYSA-N

Canonical SMILES

C1CC2C(=NC(=NC2=O)C3=CC=C(S3)Cl)C1

Origin of Product

United States

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